molecular formula C19H17ClF2N4OS2 B6487151 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride CAS No. 1217051-24-5

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride

Cat. No.: B6487151
CAS No.: 1217051-24-5
M. Wt: 454.9 g/mol
InChI Key: AJQHJVHFOPXKTB-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11218284/]. This enzyme is a critical regulatory serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in the pathogenesis of several diseases. In neuroscience research, this compound is a valuable tool for investigating the role of GSK-3β in tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles in Alzheimer's disease and other tauopathies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11218284/]. By inhibiting GSK-3β, researchers can probe pathways related to neuronal survival, synaptic plasticity, and axonal transport. Furthermore, due to the involvement of GSK-3β in the Wnt/β-catenin signaling pathway and cell cycle progression, this inhibitor is also widely used in oncology research to study its effects on apoptosis and proliferation in various cancer cell lines, including glioblastoma [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11218284/]. Its mechanism provides a strategic approach for deconvoluting the complex GSK-3β signaling network in both physiological and disease contexts.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4OS2.ClH/c1-24(2)7-8-25(18(26)17-22-13-5-3-4-6-14(13)27-17)19-23-16-12(21)9-11(20)10-15(16)28-19;/h3-6,9-10H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQHJVHFOPXKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride (commonly referred to as the difluorobenzothiazole derivative) has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H17F2N3S
  • Molar Mass : 285.36 g/mol
  • CAS Number : 1105188-25-7
  • Density : 1.274 g/cm³ (predicted)
  • pKa : 9.73 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it inhibits key enzymes involved in cellular processes, including:

  • Dihydroorotase : Involved in pyrimidine biosynthesis.
  • DNA Gyrase : Essential for DNA replication and transcription.

By inhibiting these enzymes, the compound disrupts bacterial growth and replication, leading to cell death.

Antimicrobial Activity

Recent studies have demonstrated that the difluorobenzothiazole derivative exhibits significant antimicrobial properties against various pathogens. For instance:

  • Antitrypanosomal Activity : The compound showed promising results in murine models for treating human African trypanosomiasis, achieving a cure rate of 100% in both early and late-stage infections .

Antitubercular Activity

In vitro studies have indicated that derivatives of benzothiazole compounds, including this difluorinated version, possess moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The specific mechanisms through which these compounds exert their effects are still under investigation but may involve disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

StudyFindings
Achieved 5/5 cures in murine models for human African trypanosomiasis.
Demonstrated moderate anti-tubercular activity against M. tuberculosis.
Showed inhibitory effects against Gram-positive and Gram-negative bacteria; IC50 values suggest effective antibacterial potential.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-benzothiazole-2-carboxamide hydrochloride can inhibit the proliferation of various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action
The compound's mechanism involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to apoptosis in cancer cells. The presence of fluorine atoms enhances the compound's lipophilicity, improving its ability to penetrate cellular membranes and reach intracellular targets .

Material Science Applications

Fluorescent Probes
Due to its unique structural properties, this compound is also explored as a fluorescent probe in biological imaging. Its strong fluorescence properties make it suitable for tracking cellular processes in real-time. Studies have shown that it can be used to label specific proteins within cells, aiding in the visualization of cellular dynamics under a fluorescence microscope.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agentJournal of Medicinal Chemistry
Material ScienceFluorescent probe for imagingAdvanced Materials

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), researchers treated cells with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests potent anticancer activity that warrants further investigation into its clinical potential .

Case Study 2: Imaging Applications

A separate study utilized this compound as a fluorescent marker in live-cell imaging experiments. The compound was conjugated to a protein of interest and successfully tracked during endocytosis in HeLa cells. The fluorescence intensity was measured over time, demonstrating clear localization within the cytoplasm and highlighting its utility as a biological probe.

Comparison with Similar Compounds

N-(3-Ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide (CAS 868375-15-9)

Structural Differences :

  • Replaces the dimethylaminoethyl group with a coumarin-derived 2-oxochromene-3-carboxamide moiety.
  • Contains an ethyl group on the benzothiazole nitrogen.

Physicochemical Properties :

Property Value
Molecular formula C₁₉H₁₂F₂N₂O₃S
Molecular weight 386.4 g/mol
XLogP3 4.3
Hydrogen bond acceptors 6
Topological polar SA 84.3 Ų

Key Implications :

  • Higher lipophilicity (XLogP3 = 4.3) suggests reduced aqueous solubility, which may limit bioavailability .

N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride (CAS 1052530-89-8)

Structural Differences :

  • Substitutes the 4,6-difluorobenzothiazole with a 4-methoxybenzothiazole.
  • Uses a dimethylaminopropyl side chain instead of dimethylaminoethyl.

Physicochemical Properties :

Property Value
Molecular formula C₂₁H₂₂ClN₅O₂S₂
Molecular weight ~480.0 g/mol (estimated)

Key Implications :

  • The longer propyl chain may enhance membrane permeability but reduce steric compatibility with certain targets .

N-[2-(Diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide Hydrochloride (CAS 1321775-07-8)

Structural Differences :

  • Replaces dimethylaminoethyl with diethylaminoethyl.
  • Incorporates a 2,5-dioxopyrrolidin-1-yl group on the benzamide ring.

Physicochemical Properties :

Property Value
Molecular formula C₂₄H₂₅ClF₂N₄O₃S
Molecular weight 523.0 g/mol

Key Implications :

  • The dioxopyrrolidinyl group introduces hydrogen-bonding capacity, which may improve target affinity but complicate metabolic stability .

Research Implications

  • The target compound’s 4,6-difluoro substitution and dimethylaminoethyl group position it as a promising candidate for optimizing target affinity and pharmacokinetics.
  • Further studies should explore in vitro binding assays and ADME profiles to validate these hypotheses.

Note: Data limitations in the provided evidence preclude direct activity comparisons; this analysis focuses on structural and physicochemical trends.

Preparation Methods

Formation of 4,6-Difluoro-1,3-benzothiazol-2-amine

Amide Bond Formation Strategies

Coupling the benzothiazole intermediate with 1,3-benzothiazole-2-carboxylic acid is critical for constructing the final molecule.

Activation of the Carboxylic Acid

The carboxylic acid is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A study comparing coupling agents found EDC with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) provided the highest yield (89%).

Nucleophilic Substitution

The activated carboxylate reacts with the secondary amine of the alkylated benzothiazole. This step is conducted under inert atmosphere (N₂ or Ar) to prevent hydrolysis. Reaction completion is confirmed via Fourier-transform infrared spectroscopy (FTIR) by the disappearance of the carbonyl stretch at 1,710 cm⁻¹.

Hydrochloride Salt Preparation

Conversion of the free base to the hydrochloride salt enhances stability and solubility.

Acidification and Crystallization

The free base is dissolved in ethanol and treated with hydrochloric acid (HCl) at 0–5°C. Gradual addition ensures controlled crystallization, yielding needle-like crystals with >99% purity. Excess HCl is avoided to prevent decomposition of the benzothiazole ring.

Salt Characterization

The hydrochloride form is characterized by X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Melting points range from 198–202°C, consistent with literature values for similar benzothiazole derivatives.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction kinetics. A comparison of solvents revealed that DMF accelerates amide coupling (k = 0.42 h⁻¹) compared to tetrahydrofuran (THF; k = 0.18 h⁻¹).

SolventDielectric ConstantReaction Rate (h⁻¹)Yield (%)
DMF36.70.4289
THF7.60.1872
Acetonitrile37.50.3581

Temperature and Catalysis

Elevated temperatures (60–80°C) improve fluorination efficiency but risk side reactions. Palladium catalysts (e.g., Pd/C) enhance hydrogenation steps, reducing reaction times by 40%.

Purification and Analytical Methods

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates unreacted starting materials. Fractions are analyzed by high-performance liquid chromatography (HPLC) to ensure >98% purity.

Spectroscopic Confirmation

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, benzothiazole-H), 3.58 (t, J = 6.4 Hz, 2H, NCH₂), 2.92 (s, 6H, N(CH₃)₂).

  • Mass Spectrometry : ESI-MS m/z 452.1 [M+H]⁺, matching the theoretical molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

Di-alkylation during the amine functionalization step is minimized by using a 1:1.2 molar ratio of amine to alkylating agent. Excess base (K₂CO₃) further suppresses unwanted reactions.

Hydrolysis of the Amide Bond

Moisture-sensitive steps require strict anhydrous conditions. Molecular sieves (4Å) are added to the reaction mixture to absorb trace water .

Q & A

Q. Table 1: Structural Impact of Substituents

SubstituentRole in Reactivity/BioactivityEvidence Source
4,6-DifluoroEnhances electrophilicity, stability
DimethylaminoethylImproves solubility and basicity
Benzothiazole coreFacilitates π-π stacking interactions

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:
Synthesis typically involves multi-step reactions:

Core Formation : Cyclization of 2-aminothiophenol derivatives with fluorinated carboxylic acids to form the 4,6-difluorobenzothiazole ring .

Amide Coupling : Reaction of the benzothiazole-2-carboxylic acid with 2-(dimethylamino)ethylamine using coupling agents (e.g., EDC/HOBt) .

Hydrochloride Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to improve crystallinity .

Q. Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity Control Method
CyclizationH2SO4, 110°C, 12 h65–75TLC (Rf = 0.4)
Amide CouplingEDC, HOBt, DMF, RT, 24 h50–60NMR (δ 7.8–8.2 ppm)
Salt FormationHCl gas in EtOH, 0°C85–90HPLC (>95%)

Advanced: How can reaction conditions be optimized for high-purity synthesis?

Answer:
Use Design of Experiments (DoE) to minimize trial-and-error:

  • Variables : Temperature, solvent polarity, catalyst loading .
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 45°C in DMF with 1.2 eq EDC) for >90% yield .
  • Purification : Gradient flash chromatography (hexane/EtOAc) or recrystallization (MeOH/H2O) to remove unreacted amines .

Key Insight : Fluorinated intermediates require anhydrous conditions to prevent hydrolysis .

Advanced: How does fluorination at 4,6-positions affect bioactivity compared to non-fluorinated analogs?

Answer:
Fluorination enhances:

  • Receptor Binding : Increased affinity due to electronegativity (e.g., IC50 reduced from 120 nM to 45 nM in kinase assays) .
  • Metabolic Stability : Reduced CYP450-mediated oxidation (t1/2 extended from 2.1 h to 6.8 h in microsomes) .
  • Selectivity : Lower off-target effects vs. non-fluorinated analogs (e.g., 10-fold selectivity for EGFR over HER2) .

Q. Table 3: Fluorination Impact on Bioactivity

ParameterNon-Fluorinated Analog4,6-Difluoro DerivativeEvidence Source
IC50 (EGFR kinase)120 nM45 nM
Metabolic t1/22.1 h6.8 h
Selectivity Ratio3:1 (EGFR:HER2)10:1

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from:

  • Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
  • Solubility Differences : Pre-saturate compounds in assay buffers to avoid precipitation artifacts .
  • Metabolite Interference : Conduct LC-MS/MS to confirm parent compound integrity during assays .

Case Study : Discrepancies in IC50 values (45 nM vs. 80 nM) were traced to DMSO concentration differences (1% vs. 5%) affecting compound solubility .

Methodological: What spectroscopic techniques validate the compound's structure?

Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., δ 7.8–8.2 ppm for benzothiazole protons; δ 2.3 ppm for dimethylamino group) .
  • HRMS : Exact mass verification (e.g., [M+H]+ = 478.0923) .
  • FT-IR : Carboxamide C=O stretch at 1650–1680 cm⁻¹ .

Q. Table 4: Key Spectroscopic Data

TechniqueDiagnostic SignalEvidence Source
1H NMRδ 2.3 (s, 6H, N(CH3)2)
HRMSm/z 478.0923 (calc. 478.0925)
FT-IR1675 cm⁻¹ (C=O stretch)

Methodological: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

  • Scaffold Modifications : Synthesize analogs with varied substituents (e.g., morpholine vs. piperidine) .
  • DoE Approach : Vary electronic (e.g., fluorine vs. chlorine) and steric parameters to model bioactivity .
  • In Silico Docking : Prioritize analogs with predicted binding poses (e.g., AutoDock Vina) .

Example : Replacing dimethylaminoethyl with morpholine improved solubility but reduced logP by 0.8 units .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility : 2.5 mg/mL in PBS (pH 7.4); improves to 8 mg/mL with 10% DMSO .
  • Stability : Stable in plasma for 24 h (t1/2 = 28 h at 37°C); degrades in acidic conditions (pH 2, t1/2 = 4 h) .

Recommendation : Store lyophilized at -20°C under argon to prevent hydrolysis .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) .
  • Quantum Mechanics (QM) : Calculate frontier orbitals to predict reactivity (e.g., Fukui indices) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., H-bond donors at benzothiazole N) .

Case Study : MD simulations revealed stable hydrogen bonding with EGFR kinase’s hinge region (Lys721) over 80 ns .

Advanced: How to analyze metabolic pathways and degradation products?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes + NADPH; analyze via LC-HRMS .
  • Major Pathways : N-Demethylation (CYP3A4-mediated) and benzothiazole ring oxidation .
  • Degradation Products : Identify via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Key Finding : The 4,6-difluoro substitution reduces oxidative metabolism by 70% compared to non-fluorinated analogs .

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